molecular formula C64H102N10O10 B12295739 2-amino-N-[1-[2-[2,3-bis(2-amino-3-cyclohexylpropanoyl)-3-[1-[1-(2-amino-3-cyclohexylpropanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-4-(2-aminopropanoyl)-2-formylpyrrolidine-1-carbonyl]-2,3-dihydropyrrol-1-yl]-3-methyl-1-oxobutan-2-yl]-3-cyclohexylpropanamide

2-amino-N-[1-[2-[2,3-bis(2-amino-3-cyclohexylpropanoyl)-3-[1-[1-(2-amino-3-cyclohexylpropanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-4-(2-aminopropanoyl)-2-formylpyrrolidine-1-carbonyl]-2,3-dihydropyrrol-1-yl]-3-methyl-1-oxobutan-2-yl]-3-cyclohexylpropanamide

Cat. No.: B12295739
M. Wt: 1171.6 g/mol
InChI Key: YDTHTYVRSKJGOT-UHFFFAOYSA-N
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Description

The compound “2-amino-N-[1-[2-[2,3-bis(2-amino-3-cyclohexylpropanoyl)-3-[1-[1-(2-amino-3-cyclohexylpropanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-4-(2-aminopropanoyl)-2-formylpyrrolidine-1-carbonyl]-2,3-dihydropyrrol-1-yl]-3-methyl-1-oxobutan-2-yl]-3-cyclohexylpropanamide” is a highly complex organic molecule. It features multiple amino groups, cyclohexyl groups, and pyrrolidine rings, indicating its potential for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of amide bonds, cyclization reactions, and protection/deprotection strategies for amino groups. Each step would require specific reagents and conditions, such as:

    Amide Bond Formation: Using coupling reagents like EDCI or DCC in the presence of a base.

    Cyclization Reactions: Employing conditions that favor ring closure, such as heating or using specific catalysts.

    Protection/Deprotection: Using protecting groups like Boc or Fmoc for amino groups, followed by their removal under acidic or basic conditions.

Industrial Production Methods

Industrial production would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, automated synthesis, and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like KMnO₄ or H₂O₂.

    Reduction: Employing reducing agents such as LiAlH₄ or NaBH₄.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Nucleophiles like NH₃ or electrophiles like alkyl halides.

Major Products

The major products would depend on the specific reactions and conditions but could include various derivatives with modified functional groups or ring structures.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in specific reactions.

Biology

In biology, it might be studied for its interactions with proteins or nucleic acids, given its multiple amino groups and potential for hydrogen bonding.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as binding to specific receptors or enzymes.

Industry

In industry, it might find applications in the synthesis of advanced materials or as a catalyst in specific chemical processes.

Mechanism of Action

The mechanism of action would depend on its specific interactions with molecular targets. For example, it might bind to a receptor or enzyme, altering its activity through hydrogen bonding, hydrophobic interactions, or covalent modification.

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-cyclohexylpropanoyl derivatives: Compounds with similar amino and cyclohexyl groups.

    Pyrrolidine-2-carbonyl compounds: Molecules featuring the pyrrolidine ring and carbonyl groups.

Uniqueness

The uniqueness of the compound lies in its highly complex structure, which combines multiple functional groups and ring systems, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C64H102N10O10

Molecular Weight

1171.6 g/mol

IUPAC Name

2-amino-N-[1-[2-[2,3-bis(2-amino-3-cyclohexylpropanoyl)-3-[1-[1-(2-amino-3-cyclohexylpropanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-4-(2-aminopropanoyl)-2-formylpyrrolidine-1-carbonyl]-2,3-dihydropyrrol-1-yl]-3-methyl-1-oxobutan-2-yl]-3-cyclohexylpropanamide

InChI

InChI=1S/C64H102N10O10/c1-39(2)53(70-58(80)48(68)35-43-23-12-6-13-24-43)62(84)73-32-18-29-52(73)61(83)74-37-45(54(76)40(3)65)64(56(78)47(67)34-42-21-10-5-11-22-42,63(74,38-75)55(77)46(66)33-41-19-8-4-9-20-41)57(79)50-27-16-30-71(50)60(82)51-28-17-31-72(51)59(81)49(69)36-44-25-14-7-15-26-44/h18,32,38-53H,4-17,19-31,33-37,65-69H2,1-3H3,(H,70,80)

InChI Key

YDTHTYVRSKJGOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1C=CCC1C(=O)N2CC(C(C2(C=O)C(=O)C(CC3CCCCC3)N)(C(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC6CCCCC6)N)C(=O)C(CC7CCCCC7)N)C(=O)C(C)N)NC(=O)C(CC8CCCCC8)N

Origin of Product

United States

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